4-Aza-2-oxindole-5-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

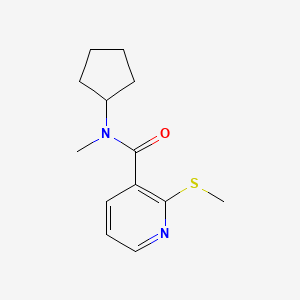

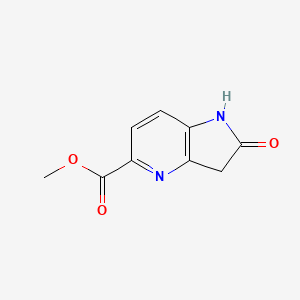

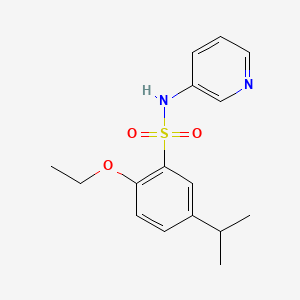

“4-Aza-2-oxindole-5-carboxylic acid methyl ester” is a chemical compound with the molecular formula C9H8N2O3 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives like “this compound” often involves the esterification of indole-5-carboxylic acid . The electrophilic halide is first transformed into a strongly nucleophilic metal derivative, which then adds to carbon dioxide (an electrophile). The initial product is a salt of the carboxylic acid, which must then be released by treatment with strong aqueous acid .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 2-oxindole core, a biologically known pharmacophore in medicinal molecules . This makes it a useful heterocyclic compound in the field of medicinal chemistry .Chemical Reactions Analysis

Indole derivatives like “this compound” can undergo various chemical reactions. For instance, they can serve as substrates for indigoid generation . They can also participate in biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, and synthesis of indirubin derivatives .Scientific Research Applications

Synthesis and Transformations

The synthesis and transformation of derivatives of oxazole and isoxazole, including those related to 4-Aza-2-oxindole-5-carboxylic acid methyl ester, have been extensively studied. These synthetic methodologies enable the production of complex molecules that could serve as scaffolds for drug development or as intermediates in organic synthesis. For example, methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids have been used to synthesize unknown methyl esters of oxazole derivatives, which are then transformed into compounds with potential biological activity through the introduction of various functional groups (Prokopenko et al., 2010).

Synthetic Studies and Carbocyclization

Research into the intramolecular carbocyclization of N-acyloxyiminium ions has led to the development of novel synthetic routes for creating azacyclic compounds, which are valuable in the design of pharmaceuticals and biologically active molecules. These compounds, based on the transformation of 4-substituted l-pyroglutamic esters, demonstrate the versatility of this compound derivatives in synthesizing complex structures (Hanessian et al., 2005).

Isoxazole and Oxazole Derivatives Synthesis

The novel synthesis of isoxazole-4-carboxylic acid derivatives and controlled isomerization to oxazole derivatives has been reported, showcasing the chemical flexibility and utility of these compounds in synthesizing a variety of chemical structures. Such methodologies are essential for the development of new materials, catalysts, and potential therapeutics (Serebryannikova et al., 2019).

Corrosion Inhibition

Alkyl esters derived from carboxylic acids have shown potential as corrosion inhibitors, a critical application in industrial chemistry and materials science. The study of alkyl esters of 5-carboxybenzotriazole on copper corrosion demonstrates the potential for using derivatives of this compound in corrosion protection strategies (Bartley et al., 2003).

Fluorescent Probes

The development of fluorescent probes using oxazole derivatives showcases the application of these compounds in biochemical and medical research, where they can be used for imaging, diagnostic, and analytical purposes. The photophysical properties of such compounds make them suitable candidates for use as fluorescent markers in biological systems (Ferreira et al., 2010).

Safety and Hazards

The safety data sheet for indole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and can cause skin irritation and serious eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The desire for contemporary probe and drug-discovery programs for the synthesis of chiral compounds using desirable scaffolds with high structural diversity further drives research in this field .

Mechanism of Action

Target of Action

Indole derivatives, which are structurally similar to this compound, are known to interact with various biological targets, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Properties

IUPAC Name |

methyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)6-3-2-5-7(10-6)4-8(12)11-5/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNGFGHVDXKDNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)NC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)

![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)

![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-1-pyridin-3-ylpropyl]but-2-enamide](/img/structure/B2535144.png)